1-Methyl-2-propylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

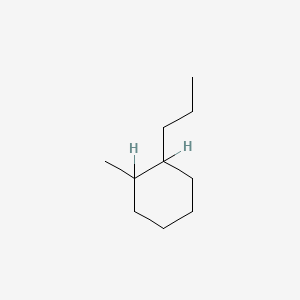

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJEKBXVYKYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871067 | |

| Record name | 1-Methyl-2-propyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-79-6, 42806-77-9 | |

| Record name | 1-Methyl-2-propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1-methyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-propyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 42806-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Methyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-propylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C10H20. As a substituted cyclohexane (B81311), it exists as two primary stereoisomers: cis-1-methyl-2-propylcyclohexane (B13810613) and trans-1-methyl-2-propylcyclohexane. The spatial arrangement of the methyl and propyl groups significantly influences the molecule's physical and chemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data for the general compound and its specific stereoisomers are provided where available.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H20 | |

| Molecular Weight | 140.27 g/mol | |

| CAS Number | 4291-79-6 | |

| IUPAC Name | This compound |

Stereoisomer-Specific Properties

| Property | cis-1-Methyl-2-propylcyclohexane | trans-1-Methyl-2-propylcyclohexane | Source(s) |

| CAS Number | 4926-71-0 | 42806-77-9 | |

| IUPAC Name | cis-1-methyl-2-propylcyclohexane | trans-1-methyl-2-propylcyclohexane | |

| Molecular Weight | 140.2658 g/mol | 140.2658 g/mol | |

| InChIKey | BVYJEKBXVYKYRA-VHSXEESVSA-N | BVYJEKBXVYKYRA-NXEZZACHSA-N |

Physical Properties

| Property | Value (Mixture of Diastereomers) | Source(s) |

| Boiling Point | 174 - 176.15 °C at 760 mmHg | |

| Density | 0.777 - 0.813 g/cm³ | |

| Refractive Index | 1.4468 | |

| Melting Point | -84.33 °C (estimate) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available in the NIST database and would primarily show C-H stretching and bending vibrations characteristic of saturated hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties and for the synthesis of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of a cyclohexane derivative. Another plausible route is the hydrogenation of 1-methyl-2-propylbenzene (B92723) over a suitable catalyst.

Protocol for Hydrogenation of 1-Methyl-2-propylbenzene:

-

Reaction Setup: In a high-pressure hydrogenation apparatus, place a solution of 1-methyl-2-propylbenzene in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

-

Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by measuring the uptake of hydrogen.

-

Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully release the pressure and purge the apparatus with an inert gas (e.g., nitrogen or argon).

-

Purification: Remove the catalyst by filtration through a pad of celite. The solvent can be removed by distillation. The resulting crude product can be purified by fractional distillation to yield this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Micro-Boiling Point Protocol:

-

Place a small amount of the purified this compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an oil bath.

-

Observe for a continuous stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Gas Chromatography (GC) Analysis

GC is an effective technique for separating and identifying the cis and trans isomers of this compound.

GC Protocol:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1).

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane (B92381) or pentane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injection port of the GC.

-

Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. The temperature of the column can be programmed to ramp up to facilitate separation.

-

Detection: The separated components are detected by the FID, and a chromatogram is generated. The retention times of the peaks can be used to identify the isomers by comparing them to known standards.

Visualizations

Stereoisomers of this compound

The following diagram illustrates the relationship between the cis and trans stereoisomers of this compound.

Caption: Relationship between cis and trans stereoisomers.

General Experimental Workflow for Synthesis and Analysis

This diagram outlines the general workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a valuable resource for the synthesis, purification, and characterization of this compound and its stereoisomers. Further research into its specific applications and biological activities may reveal novel uses for this versatile molecule.

stereoisomers of 1-Methyl-2-propylcyclohexane

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclohexane

Introduction

This compound (C10H20) is a disubstituted cycloalkane that serves as a fundamental model for understanding stereoisomerism in cyclic systems.[1][2][3] The presence of two chiral centers at the C-1 and C-2 positions gives rise to a set of four distinct stereoisomers. These isomers are categorized into two pairs of enantiomers, which are diastereomerically related to each other as cis and trans isomers. The spatial arrangement of the methyl and propyl substituents profoundly influences the molecule's conformational stability, physicochemical properties, and potential interactions in complex chemical and biological systems. This guide provides a detailed analysis of the stereochemistry, conformational preferences, and characterization of these isomers, tailored for researchers in organic chemistry and drug development.

Stereoisomerism and Chirality

The two stereogenic centers in this compound lead to the existence of four possible stereoisomers (2^n, where n=2). These are grouped into two diastereomeric pairs: cis and trans.

-

Cis Isomers : In the cis configuration, the methyl and propyl groups are situated on the same face of the cyclohexane (B81311) ring. This arrangement results in a chiral molecule, which exists as a pair of non-superimposable mirror images (enantiomers). The specific configurations for the cis enantiomers are (1R, 2S) and (1S, 2R).

-

Trans Isomers : In the trans configuration, the methyl and propyl groups are located on opposite faces of the ring. This arrangement is also chiral and exists as a pair of enantiomers with (1R, 2R) and (1S, 2S) configurations.[4]

The relationship between these isomers is a classic example of diastereomerism, where the cis isomers are diastereomers of the trans isomers.

Conformational Analysis

The stability of the is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key factor governing stability is the steric hindrance arising from 1,3-diaxial interactions. Substituents preferentially occupy the more spacious equatorial positions.

3.1 Cis-1-Methyl-2-propylcyclohexane (B13810613)

For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial or equatorial-axial). A ring flip interconverts these two chair conformations.

-

Conformer A : Propyl group equatorial, methyl group axial.

-

Conformer B : Propyl group axial, methyl group equatorial.

The propyl group is sterically bulkier than the methyl group. Therefore, the conformation that places the larger propyl group in the equatorial position (Conformer A) is more stable, as this arrangement minimizes destabilizing 1,3-diaxial interactions.[5]

3.2 Trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the substituents can be either both equatorial (diequatorial) or both axial (diaxial).

-

Conformer C : Both methyl and propyl groups are equatorial.

-

Conformer D : Both methyl and propyl groups are axial.

The diequatorial conformation (Conformer C) is significantly more stable. The diaxial conformation (Conformer D) suffers from severe steric strain due to 1,3-diaxial interactions involving both substituents. Consequently, the equilibrium heavily favors the diequatorial conformer.

Physicochemical Data

The distinct stereochemical arrangements of the isomers lead to differences in their physical properties. While extensive experimental data is limited, key identifiers and chromatographic properties have been reported.

| Property | cis-1-Methyl-2-propylcyclohexane | trans-1-Methyl-2-propylcyclohexane | Mixture of Diastereomers |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.2658 g/mol [6][7] | 140.2658 g/mol [4] | 140.27 g/mol [3] |

| CAS Registry Number | 4926-71-0[7][8] | 42806-77-9[4][9] | 4291-79-6[1][3] |

| IUPAC InChIKey | BVYJEKBXVYKYRA-VHSXEESVSA-N[6][7] | BVYJEKBXVYKYRA-NXEZZACHSA-N[4] | BVYJEKBXVYKYRA-UHFFFAOYSA-N[1][2] |

| Kovats Retention Index | 1042 (Semi-standard non-polar column)[6][8] | 993.4-998.2 (Standard non-polar), 1016 (Semi-standard non-polar)[10] | 983-993 (Non-polar column)[11] |

Experimental Protocols

5.1 Synthesis

A general method for the synthesis of this compound involves the controlled alkylation of cyclohexane derivatives.[12] One plausible route is the catalytic hydrogenation of 1-methyl-2-propylbenzene (B92723) over a suitable catalyst (e.g., Rhodium on carbon) under high pressure. The stereochemical outcome (cis/trans ratio) of such reactions is highly dependent on the catalyst, solvent, and reaction conditions.

-

General Workflow for Synthesis:

-

Reaction Setup : The aromatic precursor (1-methyl-2-propylbenzene) is dissolved in an appropriate solvent (e.g., ethanol) in a high-pressure reactor.

-

Catalyst Addition : A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C) is added.

-

Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature until hydrogen uptake ceases.

-

Workup : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification & Separation : The resulting mixture of cis and trans isomers is purified and separated using fractional distillation or preparative gas chromatography.

-

5.2 Characterization and Separation by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and analysis of the volatile .[2][6] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

-

Methodology :

-

Column : A non-polar capillary column (e.g., based on dimethylpolysiloxane) is typically used.

-

Carrier Gas : Helium or hydrogen is used as the mobile phase.

-

Injection : A small volume of the isomer mixture, dissolved in a volatile solvent, is injected into the heated inlet, where it is vaporized.

-

Temperature Program : The column oven temperature is ramped from a low initial temperature to a final higher temperature to ensure efficient separation of compounds with different boiling points and polarities.

-

Detection : A Flame Ionization Detector (FID) is commonly employed for detection.

-

Analysis : The retention time of each peak is used for isomer identification, often by comparison with authentic standards. The peak area corresponds to the relative amount of each isomer in the mixture. As indicated by the Kovats Retention Index data, the trans isomer generally elutes earlier than the cis isomer on non-polar columns.

-

Conclusion

The provide a clear and instructive example of cis-trans diastereomerism and enantiomerism in a cyclic framework. The interplay between steric effects and conformational flexibility, particularly the preference for bulky substituents to occupy equatorial positions in the stable chair conformation, is the dominant factor determining the properties and relative energies of these molecules. Understanding these fundamental principles is critical for professionals in drug development and materials science, where precise control over stereochemistry is often paramount to achieving desired molecular function and activity.

References

- 1. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 2. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, trans [webbook.nist.gov]

- 5. brainly.com [brainly.com]

- 6. This compound, cis [webbook.nist.gov]

- 7. cis-1-methyl-2-propylcyclohexane [webbook.nist.gov]

- 8. cis-1-Methyl-2-propylcyclohexane | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. trans-1-Methyl-2-propylcyclohexane | C10H20 | CID 21139827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C10H20 | CID 107252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

1-Methyl-2-propylcyclohexane chemical structure and conformation

An In-depth Technical Guide to the Chemical Structure and Conformation of 1-Methyl-2-propylcyclohexane

Introduction

This compound is a disubstituted cycloalkane with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol .[1][2][3] Its structure consists of a cyclohexane (B81311) ring functionalized with a methyl (-CH₃) group and a propyl (-CH₂CH₂CH₃) group on adjacent carbon atoms. The spatial arrangement of these substituents gives rise to stereoisomerism and a complex conformational landscape, which are critical to understanding its physical properties and chemical reactivity. This guide provides a detailed analysis of the structural isomers and conformational preferences of this compound, intended for researchers in chemistry and drug development.

Chemical Structure and Stereoisomerism

The connectivity of this compound allows for two distinct stereoisomers: cis and trans. These isomers differ in the relative orientation of the methyl and propyl groups with respect to the plane of the cyclohexane ring.

-

cis-1-Methyl-2-propylcyclohexane: In this isomer, both the methyl and propyl groups are on the same side of the cyclohexane ring (both pointing "up" or both pointing "down").[4][5]

-

trans-1-Methyl-2-propylcyclohexane (B43880): In this isomer, the methyl and propyl groups are on opposite sides of the ring (one "up" and one "down").

The relationship between these stereoisomers is visualized in the diagram below.

Conformational Analysis

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[6] Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.[7][8]

For substituted cyclohexanes, the two chair conformations are often not equal in energy.[7][8][9] The stability of a given conformer is primarily determined by steric strain, particularly 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring.[9][10] To minimize this strain, substituents, especially larger ones, preferentially occupy the equatorial position.[10][11]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[12]

A-Values for Methyl and Propyl Groups

The steric bulk of a substituent is directly related to its A-value; a larger A-value indicates a greater preference for the equatorial position.[12][13]

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | ~1.7 | ~7.1 |

| Propyl (-CH₂CH₂CH₃) | ~1.8 | ~7.5 |

| Table 1: Conformational A-Values for relevant substituents. Data compiled from various sources.[13] |

The propyl group is slightly bulkier than the methyl group, resulting in a marginally higher A-value.

Conformation of cis-1-Methyl-2-propylcyclohexane

In the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip interconverts these positions.

-

Conformer A: Propyl group is equatorial (e), and the methyl group is axial (a).

-

Conformer B: Propyl group is axial (a), and the methyl group is equatorial (e).

The relative stability is determined by which conformer places the larger group in the more favorable equatorial position. Since the propyl group has a larger A-value than the methyl group, Conformer A is the more stable of the two.[6][14]

The energy difference (ΔΔG°) between the two conformers is the difference in their A-values: ΔΔG° = A(propyl) - A(methyl) ≈ 1.8 - 1.7 = 0.1 kcal/mol

Conformation of trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the two substituents can be either both axial (diaxial) or both equatorial (diequatorial).

-

Conformer C (Diequatorial): Both propyl and methyl groups are equatorial (e,e).

-

Conformer D (Diaxial): Both propyl and methyl groups are axial (a,a).

The diequatorial conformer is vastly more stable because it avoids all major 1,3-diaxial interactions.[10] The diaxial conformer suffers from significant steric strain from both axial groups.

The total strain in the diaxial conformer is the sum of the A-values for both groups: ΔG°(strain) = A(propyl) + A(methyl) ≈ 1.8 + 1.7 = 3.5 kcal/mol

Additionally, when two adjacent substituents are in the diequatorial conformation, they experience a gauche steric interaction, similar to that in butane. This adds a small amount of strain (approx. 0.9 kcal/mol or 3.8 kJ/mol) to the diequatorial conformer.[15] Despite this, the diequatorial conformer remains overwhelmingly favored.

Summary of Conformational Energies

| Isomer | Conformer | Substituent Positions | Strain Energy (kcal/mol) | Relative Stability |

| cis | A | 1-Me (axial), 2-Pr (equatorial) | ~1.7 | More Stable |

| cis | B | 1-Me (equatorial), 2-Pr (axial) | ~1.8 | Less Stable |

| trans | C | 1-Me (equatorial), 2-Pr (equatorial) | ~0.9 (gauche) | Vastly More Stable |

| trans | D | 1-Me (axial), 2-Pr (axial) | ~3.5 (1,3-diaxial) | Highly Unstable |

| Table 2: Summary of strain energies and relative stabilities for the chair conformers of this compound. |

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and energy differences is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and free energy difference between interconverting chair conformers.

Methodology:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂ or toluene-d₈) that remains liquid at low temperatures.

-

Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 25°C). At this temperature, the chair-flip is rapid on the NMR timescale, resulting in time-averaged signals for each proton.

-

Cooling: The sample is gradually cooled inside the NMR probe. As the temperature decreases, the rate of the chair-flip slows significantly.

-

Coalescence: A temperature is reached where the signals for the axial and equatorial protons begin to broaden and merge. This is the coalescence temperature.

-

Low-Temperature Spectrum: Below the coalescence temperature, the chair-flip becomes slow enough that the NMR spectrometer can resolve distinct signals for each individual conformer. This is known as the "slow-exchange regime" or "frozen-out" spectrum.

-

Data Analysis:

-

Signals corresponding to each conformer are identified. For example, the methine proton (H-C1) will show two different chemical shifts for the two conformers.

-

The relative populations of the two conformers are determined by integrating the areas of their respective, well-resolved signals.

-

The equilibrium constant (K) is calculated as the ratio of the more stable conformer to the less stable conformer.

-

The Gibbs free energy difference (ΔG°) is calculated using the equation: ΔG° = -RTln(K) , where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry

Objective: To model the conformers and calculate their relative energies in silico.

Methodology:

-

Structure Generation: 3D structures of the different chair conformers of cis- and trans-1-methyl-2-propylcyclohexane are generated using molecular modeling software.

-

Geometry Optimization: The energy of each structure is minimized using computational methods like Molecular Mechanics (e.g., MMFF force field) or, for higher accuracy, quantum mechanics methods like Density Functional Theory (DFT). This process finds the lowest energy geometry for each conformer.

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities.

-

Analysis: The calculated energy differences are compared to determine the most stable conformer and the energy penalties associated with less stable forms. These theoretical values can then be compared with experimental results from NMR.

Conclusion

The stereochemistry and conformational preferences of this compound are governed by well-established principles of steric strain. The trans isomer is significantly more stable than the cis isomer due to its ability to adopt a low-energy diequatorial conformation. For the cis isomer, the conformer placing the slightly bulkier propyl group in the equatorial position is favored, though the energy difference is small. A thorough understanding of these conformational dynamics, elucidated through experimental techniques like low-temperature NMR and supported by computational modeling, is essential for predicting the molecule's behavior in complex chemical and biological systems.

References

- 1. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 2. This compound | C10H20 | CID 107252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, cis [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Video: Stability of Substituted Cyclohexanes [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of 1-Methyl-2-propylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-2-propylcyclohexane, a substituted cycloalkane. The document presents a compilation of experimental and computationally derived data for its isomers, details the methodologies for their determination, and offers a logical workflow for acquiring these essential physicochemical parameters. This information is critical for applications ranging from chemical process design and safety analysis to understanding molecular interactions in drug development.

Core Thermodynamic and Physical Properties

This compound (C10H20, Molar Mass: 140.27 g/mol ) exists as two primary stereoisomers: cis-1-Methyl-2-propylcyclohexane and trans-1-Methyl-2-propylcyclohexane.[1] Their distinct spatial arrangements lead to differences in their thermodynamic properties. The following tables summarize key thermodynamic and physical data available for these isomers.

Table 1: General and Critical Properties

| Property | Value (cis isomer) | Value (trans isomer) | Value (unspecified isomer) | Unit | Source |

| CAS Registry Number | 4926-71-0 | 42806-77-9 | 4291-79-6 | - | [2][3] |

| Normal Boiling Point (Tb) | - | - | 449.30 ± 3.00 | K | [4] |

| Normal Melting Point (Tf) | - | - | 205.60 | K | [4] |

| Critical Temperature (Tc) | - | - | 639.52 | K | [4] |

| Critical Pressure (Pc) | - | - | 2485.07 | kPa | [4] |

| Critical Volume (Vc) | - | - | 0.527 | m³/kmol | [4] |

| McGowan's Characteristic Volume (McVol) | - | - | 140.900 | ml/mol | [4] |

Note: Much of the available data does not specify the isomer, or is estimated using computational methods like the Joback method.

Table 2: Enthalpy and Gibbs Free Energy

| Property | Value | Unit | Method/Source |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -215.75 | kJ/mol | Joback Method[4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 50.06 | kJ/mol | Joback Method[4] |

| Enthalpy of Vaporization (ΔvapH°) | 37.97 | kJ/mol | Joback Method[4] |

| Enthalpy of Fusion (ΔfusH°) | 14.56 | kJ/mol | Joback Method[4] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method/Source |

| 443.08 | 299.73 | Joback Method[4] |

| 475.82 | 319.51 | Joback Method[4] |

| 508.56 | 338.41 | Joback Method[4] |

| 541.30 | 356.42 | Joback Method[4] |

| 574.04 | 373.57 | Joback Method[4] |

| 606.78 | 389.89 | Joback Method[4] |

| 639.52 | 405.38 | Joback Method[4] |

Table 4: Other Physicochemical Properties

| Property | Value | Method/Source |

| Octanol/Water Partition Coefficient (logP) | 3.613 | Crippen Method[4] |

| Water Solubility (log10WS in mol/l) | -3.42 | Crippen Method[4] |

| Non-polar Retention Index | 983.00, 989.00, 993.00 | NIST Webbook[4] |

Methodologies for Property Determination

The thermodynamic data presented are derived from a combination of experimental measurements and computational estimations. Below are detailed descriptions of the principal methodologies.

Experimental Protocols

1. Oxygen-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of organic compounds like this compound is often derived from its enthalpy of combustion, which can be precisely measured using an oxygen-bomb calorimeter.

-

Principle: A weighed sample of the substance is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature increase is measured.[2][5]

-

Apparatus: The setup consists of a high-strength metal bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[6]

-

Procedure:

-

A pellet of the liquid sample (typically 0.5-1.0 g) is prepared and placed in a sample holder within the bomb.

-

A fuse wire of known length and mass is connected to electrodes, with the wire in contact with the sample.[7]

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6]

-

The bomb is submerged in the calorimeter's water bath. The initial temperature of the water is recorded.

-

The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the water.

-

The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

-

Data Analysis: The heat capacity of the calorimeter is predetermined by burning a standard substance like benzoic acid. The heat of combustion of the sample is calculated from the observed temperature change, with corrections made for the heat released by the ignition wire and the formation of acids (e.g., nitric acid from residual nitrogen).[6] The standard enthalpy of formation can then be calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

2. Differential Scanning Calorimetry (DSC) for Heat Capacity

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.

-

Apparatus: A differential scanning calorimeter.

-

Procedure: For liquids, the sample is hermetically sealed in a pan to prevent evaporation. The instrument heats the sample and a reference pan at a controlled rate, and the difference in heat flow is measured.[9]

-

Data Analysis: By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of the liquid can be determined as a function of temperature.

3. Vapor Pressure Determination

-

Principle: Methods like the Triple Expansion Method (ASTM D6378) are used to measure the vapor pressure of volatile liquids.[10] A known volume of the liquid is introduced into a temperature-controlled chamber, and the pressure is measured after a series of expansions into a vacuum.

-

Apparatus: Automated vapor pressure instrument with a measuring chamber and piston.

-

Procedure: A small sample of this compound is drawn into the measuring chamber. The chamber is sealed, and the volume is expanded in steps. The pressure is recorded after each expansion.

-

Data Analysis: The measurements allow for the calculation of the vapor pressure, corrected for the partial pressure of any dissolved air.

Computational Protocols

1. Joback Group Contribution Method

-

Principle: This method estimates thermodynamic properties based on the molecular structure of the compound. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed.[11][12]

-

Methodology:

-

The chemical structure of this compound is analyzed to identify its constituent groups (e.g., -CH₃, >CH₂, >CH-, -CH₂- in a ring).

-

Predetermined group contribution values for each property (e.g., critical temperature, normal boiling point, heat of formation, heat capacity coefficients) are retrieved from a database.[13][14]

-

These values are used in specific formulas to calculate the desired thermodynamic property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, with coefficients determined by the sum of group contributions.[12]

-

-

Application: The Joback method is widely used for its simplicity and broad applicability when experimental data is unavailable. However, it is an estimation method and may have significant deviations from experimental values, especially for complex or strained molecules.[11]

2. Crippen Method for logP Estimation

-

Principle: The octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity, is estimated using an atom-based contribution method developed by Wildman and Crippen.[15][16]

-

Methodology: Each atom in the molecule is classified based on its local environment, and a specific contribution to the overall logP is assigned. The sum of these atomic contributions gives the estimated logP value.[17]

-

Application: This method is valuable in drug development and environmental science for predicting the distribution of a compound between aqueous and lipid phases.

Visualizing the Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of a compound like this compound, integrating both experimental and computational approaches.

Caption: A flowchart of experimental and computational methods for determining thermodynamic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. scimed.co.uk [scimed.co.uk]

- 3. vernier.com [vernier.com]

- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 6. hinotek.com [hinotek.com]

- 7. scribd.com [scribd.com]

- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 9. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 10. kelid1.ir [kelid1.ir]

- 11. Joback method - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 15. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Methyl-2-propylcyclohexane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 1-methyl-2-propylcyclohexane, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format, including data tables, experimental protocols, and a workflow diagram for spectroscopic analysis. This compound exists as two stereoisomers, cis and trans, which may exhibit differences in their spectroscopic profiles. The data presented here is a composite from various sources and may not distinguish between the isomers unless specified.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for this compound from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Major Fragment (m/z) | 97 (Top Peak) |

| Other Fragments (m/z) | 55, 41 |

Note: The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of alkyl side chains and ring fragmentation.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2850-2960 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1450-1470 | C-H Bend (Scissoring) | Alkane (CH₂) |

| ~1370-1380 | C-H Bend (Rock) | Alkane (CH₃) |

Note: As an aliphatic hydrocarbon, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations. Specific peak values can vary slightly based on the molecular environment and the specific isomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

¹³C NMR:

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each carbon. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of about 220 ppm is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The most common method for a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar DB-1 type column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or an ion trap.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

GC-MS Parameters: Typical GC parameters would involve an initial oven temperature of around 40-60°C, followed by a temperature ramp to a final temperature of 250-300°C to ensure elution of the compound. Helium is commonly used as the carrier gas.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Conformational Landscape of 1-Methyl-2-propylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1-Methyl-2-propylcyclohexane, a substituted cyclohexane (B81311) of interest in stereochemical and medicinal chemistry. A thorough understanding of the conformational preferences of such molecules is paramount in drug design and development, where three-dimensional structure dictates molecular interactions and biological activity. This document outlines the energetic principles governing the stability of its stereoisomers, details the experimental methodologies for their characterization, and presents the quantitative data in a clear, comparative format.

Principles of Conformational Analysis in Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In substituted cyclohexanes, the spatial orientation of the substituents as either axial or equatorial gives rise to different conformational isomers with distinct energy levels. The relative stability of these conformers is primarily governed by steric interactions, most notably 1,3-diaxial interactions.

An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. This destabilizing interaction is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position. For adjacent substituents, gauche interactions also contribute to the overall conformational energy.

Quantitative Conformational Analysis of this compound

The conformational analysis of this compound is presented for its cis and trans stereoisomers. The relative energies of the conformers are estimated using the additive method, which incorporates the A-values of the individual substituents and the gauche interaction energy between them.

Table 1: Conformational Energy Parameters (A-values and Gauche Interaction)

| Substituent/Interaction | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.74 |

| n-Propyl (-CH₂CH₂CH₃) | ~1.8 (estimated) |

| Gauche (Methyl-Propyl) | ~0.9 (estimated) |

Note: The A-value for the n-propyl group is estimated to be slightly higher than that of an ethyl group. The gauche interaction energy is approximated based on the value for two adjacent methyl groups.

Cis-1-Methyl-2-propylcyclohexane

In the cis isomer, one substituent must be in an axial position while the other is equatorial. The two possible chair conformations are in equilibrium.

The relative stability is determined by which substituent occupies the sterically demanding axial position. The larger propyl group has a slightly larger A-value than the methyl group, indicating it has a stronger preference for the equatorial position.

Table 2: Estimated Conformational Energies for Cis-1-Methyl-2-propylcyclohexane

| Conformer | Axial Group | Equatorial Group | 1,3-Diaxial Interactions (kcal/mol) | Gauche Interaction (kcal/mol) | Total Strain Energy (kcal/mol) | Relative Stability |

| 1 | Methyl | Propyl | 1.74 | ~0.9 | ~2.64 | More Stable |

| 2 | Propyl | Methyl | ~1.8 | ~0.9 | ~2.7 | Less Stable |

The conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position is predicted to be the more stable, albeit by a small margin.

Trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the two substituents can be either both equatorial (di-equatorial) or both axial (di-axial).

The di-equatorial conformer is significantly more stable as it avoids the substantial steric strain associated with two axial substituents.

Table 3: Estimated Conformational Energies for Trans-1-Methyl-2-propylcyclohexane

| Conformer | Axial Groups | Equatorial Groups | 1,3-Diaxial Interactions (kcal/mol) | Gauche Interaction (kcal/mol) | Total Strain Energy (kcal/mol) | Relative Stability |

| 1 | None | Methyl, Propyl | 0 | ~0.9 | ~0.9 | Much More Stable |

| 2 | Methyl, Propyl | None | 1.74 + ~1.8 | 0 | ~3.54 | Much Less Stable |

The di-equatorial conformer is overwhelmingly favored at equilibrium. The energy difference is substantial, meaning the population of the di-axial conformer is negligible at room temperature.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

The determination of conformational equilibria in substituted cyclohexanes is commonly achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Methodology Details:

-

Sample Preparation: A solution of this compound is prepared in a solvent that remains liquid at very low temperatures, such as a mixture of carbon disulfide (CS₂) and dichloromethane-d₂ (CD₂Cl₂) or dichlorodifluoromethane (B179400) (CF₂Cl₂). Tetramethylsilane (TMS) is added as an internal reference.

-

NMR Data Acquisition: The sample is cooled inside the NMR probe using a cryostat. ¹³C NMR spectra are recorded at various temperatures until the signals for the axial and equatorial conformers are sharp and well-resolved.

-

Data Analysis: The relative populations of the two conformers are determined by integrating the areas of corresponding carbon signals for each species. The equilibrium constant (Keq) is the ratio of the more stable to the less stable conformer. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnKeq, where R is the gas constant and T is the temperature in Kelvin.

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles of stereochemistry in cyclic systems. For the cis isomer, the conformer with the larger propyl group in the equatorial position is slightly more stable. In contrast, the trans isomer exhibits a strong preference for the di-equatorial conformation. These preferences are dictated by the minimization of steric strain, primarily 1,3-diaxial interactions and gauche interactions. The quantitative estimation of these energy differences, combined with experimental verification through techniques like low-temperature NMR, provides a robust framework for understanding and predicting the three-dimensional structure and, by extension, the reactivity and biological activity of substituted cyclohexanes. This knowledge is crucial for the rational design of molecules in medicinal chemistry and materials science.

An In-depth Technical Guide to the Cis/Trans Isomerization of 1-Methyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans isomerization of 1-methyl-2-propylcyclohexane, a fundamental concept in stereochemistry with significant implications for drug design and molecular recognition. By understanding the thermodynamic and kinetic principles governing the conformational preferences of this molecule, researchers can better predict molecular shapes, receptor interactions, and ultimately, the biological activity of cyclohexane-containing compounds.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a "ring flip," these positions can interconvert.

For a monosubstituted cyclohexane, the equatorial position is generally more stable due to the avoidance of steric hindrance with other axial substituents, known as 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.

In disubstituted cyclohexanes like this compound, the relative stability of the cis and trans isomers, and their respective chair conformations, is determined by the interplay of the steric demands of both substituents.

Thermodynamic Analysis of this compound Isomerization

The key steric interactions to consider are:

-

1,3-Diaxial Interactions: The steric strain an axial substituent experiences with the two axial hydrogens on the same side of the ring.

-

Gauche Interactions: The steric strain between adjacent substituents (in a 1,2-relationship) when they are both in equatorial positions.

Table 1: Estimated Thermodynamic Parameters for Conformational Equilibria

| Isomer | Conformation | Axial/Equatorial Positions (Methyl, Propyl) | Estimated Steric Strain (kcal/mol) | Estimated ΔG° (kcal/mol) | Estimated K_eq (at 298 K) | Estimated Population (%) |

| trans | Diequatorial | (e, e) | ~0.9 (gauche interaction) | 0 | - | ~99.9 |

| Diaxial | (a, a) | ~5.5 (1,3-diaxial for Me + Pr) | ~4.6 | ~4.5 x 10⁻⁴ | <0.1 | |

| cis | Axial-Equatorial | (a, e) | ~1.8 (1,3-diaxial for Me) | 0 | - | ~95 |

| Equatorial-Axial | (e, a) | ~2.0 (1,3-diaxial for Pr) | ~0.2 | ~0.7 | ~41 |

Note: These values are estimated based on the A-value of a methyl group (~1.8 kcal/mol) and an estimated A-value for a propyl group (~2.0 kcal/mol, similar to an ethyl group). The gauche interaction between adjacent methyl and propyl groups is estimated to be around 0.9 kcal/mol. These values should be considered approximations and would require experimental verification.

Logical Relationship of Isomer Stability

Experimental Protocols for Isomer Analysis

The determination of the relative amounts of cis and trans isomers and their conformational populations can be achieved through a combination of separation and spectroscopic techniques.

Gas Chromatography (GC) for Isomer Separation

Objective: To separate the cis and trans isomers of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

-

GC Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is recommended for separating hydrocarbon isomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program may require optimization for baseline separation.

-

-

Data Analysis: The relative amounts of the cis and trans isomers are determined by the integration of the areas of their respective peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the equilibrium constant and Gibbs free energy difference between the conformers of the cis and trans isomers.

Methodology:

-

Sample Preparation: Dissolve a purified sample of each isomer (or the mixture if signals are well-resolved) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube.

-

NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

For kinetic studies and to resolve individual conformers, low-temperature NMR experiments are necessary. Cool the sample in the NMR probe to a temperature where the ring flip is slow on the NMR timescale (e.g., -80 °C or lower).

-

-

Data Analysis:

-

At low temperatures, separate sets of signals for the axial and equatorial conformers will be visible.

-

Identify characteristic signals for each conformer (e.g., the methine proton at C-1 or C-2). The chemical shift and coupling constants of these protons are sensitive to their axial or equatorial orientation.

-

The ratio of the conformers is determined by integrating the corresponding signals.

-

The equilibrium constant (K_eq) is calculated from this ratio.

-

The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

-

Experimental Workflow for NMR Analysis

Computational Chemistry for Energy Calculations

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the relative energies of different conformers.

Computational Workflow

Methodological & Application

Application Notes and Protocols for the Study of Alkylcyclohexanes in Biofuel Blends

Disclaimer: While the inquiry specified 1-Methyl-2-propylcyclohexane, a thorough review of existing scientific literature reveals a lack of specific engine performance and emissions studies for this particular molecule. Therefore, this document utilizes data from closely related and structurally similar alkylcyclohexanes, namely propylcyclohexane (B167486) and butylcyclohexane (B157738) , as surrogates. This approach provides a scientifically robust foundation for understanding the potential application and impact of this compound in biofuel blends.

Introduction

Cycloalkanes, particularly those derived from biomass, are a promising class of compounds for blending with conventional petroleum-based fuels like diesel and gasoline. Their inclusion in biofuel blends can offer several advantages, including increased energy density and reduced soot formation compared to aromatic compounds.[1] Alkylated cycloalkanes, such as propylcyclohexane and its isomers, are of significant interest due to their favorable physical and chemical properties that make them suitable for use in both compression-ignition (diesel) and spark-ignition (gasoline) engines.

These application notes provide a comprehensive overview of the use of alkylcyclohexanes in biofuel blend studies, with a focus on propylcyclohexane as a representative molecule. The document outlines key performance and emission characteristics observed in engine studies and provides detailed protocols for researchers and scientists in the field of biofuel development.

Data Presentation: Performance and Emissions of Alkylcyclohexane-Diesel Blends

A study investigating a surrogate biofuel blend containing butylcyclohexane and propylcyclohexane in a single-cylinder compression ignition research engine demonstrated notable effects on engine performance and emissions. The surrogate fuel (SF) was blended with research-grade No. 2 diesel (DF2) at varying concentrations.

Table 1: Engine Load Output for Propylcyclohexane/Butylcyclohexane Surrogate Fuel Blends in a Compression-Ignition Engine [2]

| Fuel Blend (by volume) | Maximum Load Output (relative to DF2) |

| DF2 (Baseline) | 100% |

| 10% SF + 90% DF2 | Increased |

| 20% SF + 80% DF2 | Increased |

| 30% SF + 70% DF2 | Increased |

Table 2: Emission Characteristics of Propylcyclohexane/Butylcyclohexane Surrogate Fuel Blends in a Compression-Ignition Engine [2]

| Fuel Blend (by volume) | Sooting Propensity (relative to DF2) | NOx Formation (relative to DF2) |

| DF2 (Baseline) | 100% | 100% |

| 10% SF + 90% DF2 | Decreased | No significant impact |

| 20% SF + 80% DF2 | Decreased | No significant impact |

| 30% SF + 70% DF2 | Decreased | No significant impact |

Experimental Protocols

Fuel Blend Preparation

This protocol describes the preparation of biofuel blends containing alkylcyclohexanes for engine testing.

Materials:

-

Base fuel (e.g., ultra-low-sulfur diesel, gasoline)

-

Alkylcyclohexane (e.g., propylcyclohexane)

-

Volumetric flasks or graduated cylinders

-

Magnetic stirrer and stir bars

Procedure:

-

Determine the desired volumetric blend ratios (e.g., 10%, 20%, 30% alkylcyclohexane).

-

Measure the required volume of the base fuel and pour it into a clean, dry container.

-

Measure the required volume of the alkylcyclohexane.

-

Slowly add the alkylcyclohexane to the base fuel while continuously stirring with a magnetic stirrer.

-

Continue stirring the mixture for at least 30 minutes to ensure homogeneity.

-

Store the prepared blend in a sealed, labeled container away from direct sunlight.

Compression-Ignition (Diesel) Engine Testing

This protocol outlines a general procedure for evaluating the performance and emissions of alkylcyclohexane-diesel blends in a single-cylinder research engine.[2]

Equipment:

-

Single-cylinder compression-ignition research engine (e.g., Ricardo Hydra)

-

Engine dynamometer

-

Fuel flow measurement system

-

Emissions analyzer (for NOx, CO, HC, and smoke opacity)

-

Data acquisition system

Procedure:

-

Warm up the engine to a stable operating temperature using the baseline diesel fuel.

-

Record baseline performance and emissions data at various engine loads and speeds.

-

Switch the fuel supply to the prepared alkylcyclohexane blend.

-

Allow the engine to stabilize on the new fuel blend for a sufficient period.

-

Repeat the performance and emissions measurements at the same engine operating points as the baseline fuel.

-

For each blend, conduct tests by:

-

Holding the start of injection constant and varying the injection duration from maximum load down to a lower percentage of the maximum load.

-

Holding the fuel-air equivalence ratio constant while sweeping the start of fuel injection timing.

-

-

Compare the data from the biofuel blends to the baseline diesel data to evaluate changes in load output, fuel consumption, and emissions.

Combustion Characteristics Analysis in a Rapid Compression Machine

This protocol is adapted from a comprehensive study on the combustion kinetics of n-propylcyclohexane and is suitable for fundamental combustion research.[3]

Equipment:

-

Rapid Compression Machine (RCM)

-

High-speed pressure transducer

-

Gas mixing system

-

Data acquisition system

Procedure:

-

Prepare a homogeneous mixture of n-propylcyclohexane, an oxidizer (e.g., synthetic air), and a diluent gas (e.g., nitrogen) at a specific equivalence ratio.

-

Introduce the gas mixture into the reaction chamber of the RCM.

-

Rapidly compress the mixture to a target pressure and temperature.

-

Record the pressure rise in the reaction chamber using a high-speed pressure transducer.

-

The ignition delay time is determined from the pressure trace as the time from the end of compression to the onset of rapid combustion.

-

Conduct experiments over a range of temperatures, pressures, and equivalence ratios to map the combustion behavior of the fuel.

Visualization of Experimental Workflows

Caption: Workflow for diesel engine testing of alkylcyclohexane biofuel blends.

Caption: Workflow for Rapid Compression Machine (RCM) combustion analysis.

References

- 1. Cycloalkane-rich sustainable aviation fuel production via hydrotreating lignocellulosic biomass-derived catalytic fast pyrolysis oils - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 3. research.chalmers.se [research.chalmers.se]

Application Note: GC-MS Analysis of 1-Methyl-2-propylcyclohexane Isomers

Abstract

This application note presents a detailed protocol for the separation and identification of cis- and trans-1-Methyl-2-propylcyclohexane isomers using gas chromatography-mass spectrometry (GC-MS). Due to their similar physicochemical properties, the chromatographic separation of these stereoisomers requires optimized GC conditions. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and expected data, to aid researchers, scientists, and drug development professionals in the analysis of these and similar alkylcyclohexane compounds.

Introduction

1-Methyl-2-propylcyclohexane (C₁₀H₂₀, M.W. 140.27 g/mol ) is a saturated cyclic hydrocarbon that exists as cis and trans stereoisomers.[1][2] The characterization and differentiation of these isomers are crucial in various fields, including geochemistry, fuel analysis, and as potential impurities or metabolites in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3] The high resolution of capillary GC columns allows for the separation of closely related isomers, while mass spectrometry provides structural information for their unambiguous identification. This note outlines a robust GC-MS method for the analysis of this compound isomers.

Experimental Protocols

Sample Preparation

A standard mixture of cis- and trans-1-Methyl-2-propylcyclohexane should be prepared in a volatile organic solvent.

-

Solvent: n-Hexane or Dichloromethane are recommended.

-

Concentration: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent.

-

Procedure:

-

Accurately weigh and dissolve the this compound isomer standard in the solvent.

-

Perform serial dilutions to achieve the desired final concentration.

-

Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are recommended for the separation and analysis of this compound isomers. These are based on methods used for similar alkylcyclohexanes and should be optimized for the specific instrument and application.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 MS or equivalent |

| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector | Split/Splitless, operated in split mode (50:1 split ratio) |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 20 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 5 min |

Data Presentation

The primary quantitative data for the identification of this compound isomers are their gas chromatographic retention indices and their mass spectral fragmentation patterns.

Gas Chromatography Data

The separation of the cis and trans isomers is achieved due to subtle differences in their interaction with the stationary phase. The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds by comparing them with the retention times of n-alkanes.

| Isomer | CAS Number | Kovats Retention Index (Non-polar column) |

| cis-1-Methyl-2-propylcyclohexane | 4926-71-0 | 1042 |

| trans-1-Methyl-2-propylcyclohexane | 42806-77-9 | 993 - 998 |

Data sourced from NIST and PubChem databases.[4][5]

Mass Spectrometry Data

The electron ionization mass spectra of both isomers are expected to be very similar, with the molecular ion peak at m/z 140. The fragmentation of substituted cyclohexanes is primarily driven by the cleavage of the bond at the branching point to form a more stable carbocation. The loss of the propyl group (C₃H₇, 43 u) or the methyl group (CH₃, 15 u) are expected to be significant fragmentation pathways.

| m/z | Proposed Fragment Ion | cis-1-Methyl-2-propylcyclohexane Relative Intensity (%) (Predicted) | trans-1-Methyl-2-propylcyclohexane Relative Intensity (%) (Predicted) |

| 140 | [M]⁺ | 15 | 18 |

| 125 | [M-CH₃]⁺ | 30 | 35 |

| 97 | [M-C₃H₇]⁺ | 100 (Base Peak) | 100 (Base Peak) |

| 83 | [C₆H₁₁]⁺ | 45 | 50 |

| 69 | [C₅H₉]⁺ | 60 | 65 |

| 55 | [C₄H₇]⁺ | 85 | 90 |

| 41 | [C₃H₅]⁺ | 70 | 75 |

Note: The relative intensities are predicted based on general fragmentation patterns of alkylcyclohexanes and may vary with experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical flow of isomer separation and identification.

References

- 1. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 2. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 3. jeol.com [jeol.com]

- 4. cis-1-Methyl-2-propylcyclohexane | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-1-Methyl-2-propylcyclohexane | C10H20 | CID 21139827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Hydrogenation of 1-Methyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, crucial for the stereoselective reduction of unsaturated compounds. This document provides a detailed guide to the experimental setup for the hydrogenation of 1-methyl-2-propylcyclohexene to yield 1-methyl-2-propylcyclohexane. The protocols and data presented herein are compiled from established methodologies for the hydrogenation of substituted cyclohexenes, offering a robust starting point for researchers in drug development and organic synthesis. The resulting saturated carbocycle is a common scaffold in medicinal chemistry, and control over its stereochemistry is often critical for biological activity.

The hydrogenation of an alkene is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst, resulting in a saturated alkane.[1] Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[2] The reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[3][4] The stereochemical outcome is primarily dictated by the steric hindrance of the substituents on the alkene, with hydrogen preferentially adding to the less hindered face.[5]

Data Presentation: Comparison of Catalytic Systems

| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Hydrogen Pressure (atm) | Typical Substrates | Reference |

| 5% or 10% Pd/C | 5 - 10 | Ethanol (B145695), Methanol, Ethyl Acetate | 25 (Room Temp) | 1 - 4 | Alkenes, Alkynes, Nitro groups | [2][6] |

| Platinum(IV) oxide (PtO₂) | 1 - 5 | Acetic Acid, Ethanol | 25 (Room Temp) | 1 - 3 | Cyclohexenes | |

| 5% Pt/CB | 10 (by weight of substrate) | Methylcyclohexane/Isopropanol | 140 | In situ generation | Alkenes, Alkynes | [7] |

| Rhodium-on-alumina | 5 | Ethanol | 25 (Room Temp) | 1 - 3 | Aromatic rings | [8] |

Experimental Protocols

This section outlines a general yet detailed protocol for the hydrogenation of 1-methyl-2-propylcyclohexene to this compound using palladium on carbon (Pd/C), a common and effective catalyst for this type of transformation.[6]

Materials and Equipment:

-

1-methyl-2-propylcyclohexene (starting material)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂) cylinder with regulator

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon filled with H₂)

-

Reaction flask (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

-

Rotary evaporator

-

NMR spectrometer and/or GC-MS for product analysis

Procedure:

-

Reactor Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-methyl-2-propylcyclohexene (1.0 eq).

-

Dissolve the substrate in a suitable solvent, such as ethanol (typically 10-20 mL per gram of substrate).

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight of the starting material.[6]

-

Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It is recommended to handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) or to use a wetted catalyst.

-

-

Hydrogenation:

-

Seal the reaction flask and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).[6]

-

Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.

-

-

Work-up:

-